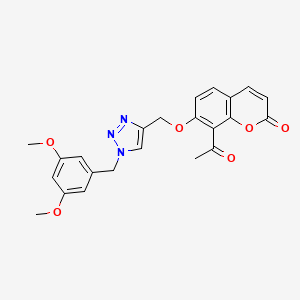
AChE/BChE-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE-IN-12, also known as compound 10b, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. This compound is a 3,5-dimethoxy analogue and has shown significant potential in crossing the blood-brain barrier via passive diffusion. It inhibits the self-aggregation of amyloid-beta monomers, making it a promising candidate for Alzheimer’s disease research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-12 involves the preparation of a 3,5-dimethoxy analogue. The detailed synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a coumarin triazole scaffold.
Reaction Conditions: The reaction involves the use of various reagents and catalysts under controlled conditions. The specific details of the reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving the desired product.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques suitable for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
AChE/BChE-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
AChE/BChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies exploring the inhibition mechanisms of acetylcholinesterase and butyrylcholinesterase.
Biology: It is employed in research investigating the role of cholinesterases in various biological processes and diseases.
Medicine: this compound is a valuable tool in Alzheimer’s disease research, particularly in studying the inhibition of amyloid-beta aggregation and its effects on cognitive function.
Wirkmechanismus
AChE/BChE-IN-12 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. The compound interacts with the peripheral anionic site and catalytic anionic site residues of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, the inhibition of beta-secretase-1 reduces the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
AChE/BChE-IN-12 is unique due to its dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit beta-secretase-1. Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: A reversible acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors .
This compound stands out due to its ability to cross the blood-brain barrier and inhibit multiple targets involved in Alzheimer’s disease, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C23H21N3O6 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
8-acetyl-7-[[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C23H21N3O6/c1-14(27)22-20(6-4-16-5-7-21(28)32-23(16)22)31-13-17-12-26(25-24-17)11-15-8-18(29-2)10-19(9-15)30-3/h4-10,12H,11,13H2,1-3H3 |
InChI-Schlüssel |
PKFPTYFWUOSWAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OCC3=CN(N=N3)CC4=CC(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


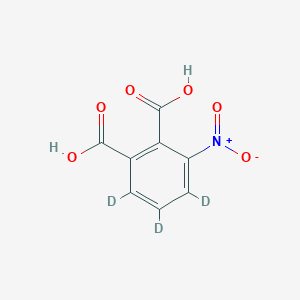
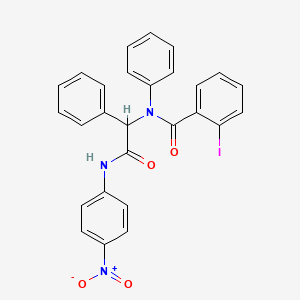

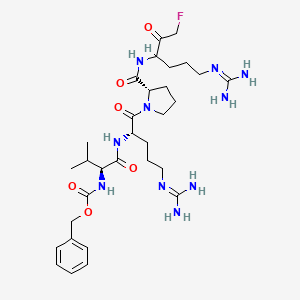
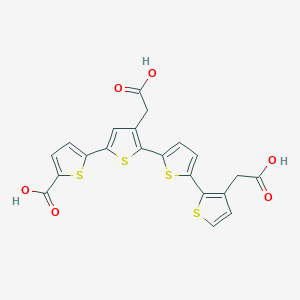

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)
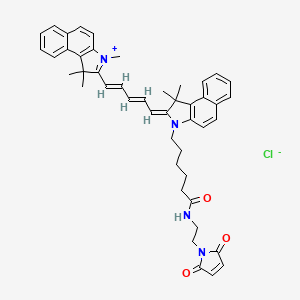
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)


